Isopropyl fluoroacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
406-06-4 |
|---|---|
Molecular Formula |
C5H9FO2 |
Molecular Weight |
120.12 g/mol |
IUPAC Name |
propan-2-yl 2-fluoroacetate |
InChI |
InChI=1S/C5H9FO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3 |
InChI Key |
HERCSPPGAAQXBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CF |
Origin of Product |
United States |
Reaction Mechanisms and Stereochemical Control in Isopropyl Fluoroacetate Chemistry
Fundamental Mechanistic Insights into Fluoroacetate (B1212596) Reactivity
The reactivity of fluoroacetate esters is largely dictated by the powerful electron-withdrawing nature of the α-fluorine atom. This influences reactions at both the carbonyl carbon and the α-carbon. Understanding these fundamental mechanisms provides insight into the behavior of compounds like isopropyl fluoroacetate in synthetic applications solubilityofthings.com.
The toxicity of fluoroacetates in biological systems offers a compelling example of their reactivity. In metabolic processes, fluoroacetate is converted to fluoroacetyl CoA, which then participates in a condensation reaction with oxaloacetate, catalyzed by citrate (B86180) synthase, to form fluorocitrate nih.govresearchgate.netwikipedia.org. This process highlights the ability of the fluoroacetate moiety to act as a substrate for enzymes that typically process acetate (B1210297), demonstrating that the α-carbon can be involved in crucial bond-forming reactions. The fluorocitrate subsequently inhibits the enzyme aconitase, halting the citric acid cycle nih.govresearchgate.net.
In synthetic chemistry, the α-fluorine atom affects nucleophilic substitution at the carbonyl group and, more significantly, the acidity of the α-proton. This facilitates the formation of α-fluoroenolates, which are key intermediates in many carbon-carbon bond-forming reactions. Low-energy electron-induced reactions in fluorinated acetic acid esters have been shown to cause cleavage of the ester bond, indicating the electronic influence of the fluorine substituent on the entire molecule researchgate.net. The reactivity of these esters is a balance between the inductive effect of fluorine, which can activate the molecule for certain transformations, and the steric and electronic consequences of its presence.
Stereochemical Outcomes in α-Fluoro Ester Transformations
The creation of stereogenic centers, particularly those bearing a fluorine atom, is a significant challenge in organic synthesis. The chemistry of α-fluoro esters has been extensively explored to develop stereoselective methods for constructing such centers.
α-Fluoroenolates are valuable intermediates for the diastereoselective synthesis of complex fluorinated molecules. Their reactions with electrophiles can proceed with high levels of stereocontrol, often influenced by the choice of metal counter-ion, solvent, and electrophile structure.
A notable example is the diastereoselective addition of metal α-fluoroenolates of carboxylate esters to N-tert-butylsulfinyl imines, which provides a direct route to α-fluoro-β-amino acids nih.gov. This reaction proceeds in good yields and with high diastereoselectivity. Interestingly, the stereochemical outcome differs from that of analogous non-fluorinated enolates, suggesting that the reaction proceeds through an open, rather than a closed, transition state nih.gov.
Another powerful method is the tandem conjugate addition-fluorination of α,β-unsaturated esters. Using an enantiopure lithium amide as a chiral inductor, this method can produce α-fluoro-β³-amino esters in high yields and with diastereomeric ratios (dr) ranging from 80:20 to over 99:1 acs.orgfigshare.comnih.gov. This demonstrates excellent control over the formation of two new stereocenters in a single operation.
The table below summarizes the results for the diastereoselective addition of a fluoroacetate-derived enolate to various N-sulfinyl imines, showcasing the synthesis of α-fluoro-β-amino acid derivatives nih.gov.
| Imine Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|
| Ph | 85 | 95:5 |
| 4-MeOC6H4 | 84 | 95:5 |
| 4-FC6H4 | 82 | 96:4 |
| 2-Thienyl | 80 | 96:4 |
| iPr | 75 | 98:2 |
The direct enantioselective synthesis of α-fluoro esters is a highly sought-after transformation. Several catalytic asymmetric methods have been developed to achieve this goal, providing access to optically active building blocks for pharmaceuticals and agrochemicals.
One successful approach involves the use of N-heterocyclic carbene (NHC) organocatalysis. NHCs can catalyze the asymmetric fluorination of aliphatic aldehydes, which can then be converted into a wide range of α-fluoro esters, amides, and thioesters with excellent enantioselectivity nih.gov.
Biocatalysis offers another powerful tool for enantioselective synthesis. Ene reductases have been employed for the asymmetric reduction of α-fluoroenoates, yielding enantioenriched α-fluoroesters chemrxiv.org. This enzymatic approach is notable for proceeding in high yield and selectivity, with the geometry of the starting alkene determining the configuration of the final product chemrxiv.org.
Catalytic asymmetric allylic alkylation using fluoroenolates has also been developed. For instance, the reaction between fluorooxindoles and allylic acetates, catalyzed by a palladium complex with a chiral phosphinooxazoline (PHOX) ligand, produces C3-fluorinated oxindoles with excellent enantioselectivity and diastereoselectivity nih.gov. The stereochemical outcome is rationalized by the preferred attack of the fluoroenolate on a specific face of the π-allyl palladium intermediate nih.gov.
The table below presents data from the highly selective fluorination of chiral enamides, which, after an oxidative step, yields chiral α-fluoro-imides. The choice of chiral auxiliary is crucial for achieving high diastereoselectivity nih.gov.
| Entry | Chiral Auxiliary | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 1 | Bn-substituted Evans | 55 | 93:7 |
| 2 | iPr-substituted Evans | 58 | 93:7 |
| 3 | Ph-substituted Evans | 70 | >99:1 |
| 4 | ent-Ph-substituted Evans | 72 | >99:1 |
Influence of Fluorine on Reaction Pathways and Electron Density
The fluorine atom's influence on reaction pathways is a direct consequence of its unique electronic properties. As the most electronegative element, it exerts a powerful negative inductive effect (-I), withdrawing electron density from the rest of the molecule nih.govreddit.com. This effect is fundamental to the reactivity of this compound solubilityofthings.com.
The strong inductive effect polarizes the C-F bond and the adjacent C-C bond, which in turn lowers the energy of the molecular orbitals nih.gov. This stabilization can make electron injection easier and increases resistance to oxidative degradation rsc.org. The withdrawal of electron density by fluorine makes the α-protons in fluoroacetate more acidic than in acetate, facilitating the formation of the corresponding enolate.
While the inductive effect is dominant, fluorine also possesses lone pairs of electrons that can participate in a positive mesomeric (+M) or resonance effect, donating electron density nih.gov. The balance between these opposing effects is crucial. For instance, the introduction of a fluorine substituent at the para position of a phenyl ring results in a near-cancellation of the inductive and resonance effects, whereas at the meta position, the inductive effect dominates nih.gov.
This perturbation of electron density alters reaction mechanisms. The polarization of the carbon-fluorine bond is distinct from that of other carbon-halogen bonds, which may account for the unique reactivity of organofluorine compounds mdpi.com. In reactions involving carbocation intermediates, an α-fluorine atom can stabilize the positive charge through resonance donation from its lone pairs pen2print.org. This dual nature—strong induction and potential resonance stabilization—allows fluorine to modulate the electronic environment of a molecule in a way that can be harnessed to control reaction pathways and achieve desired chemical transformations pen2print.orgbohrium.com.
The table below shows the Hammett constants for various fluorine-containing substituents, quantifying their electron-donating or -withdrawing properties at the meta and para positions of a benzene (B151609) ring nih.gov.
| Substituent | σm (meta) | σp (para) |
|---|---|---|
| F | 0.34 | 0.06 |
| CF3 | 0.43 | 0.54 |
| OCF3 | 0.40 | 0.35 |
Role of Isopropyl Fluoroacetate in Building Block Chemistry
Intermediates in the Synthesis of Fluorinated Agrochemicals
The introduction of fluorine into agrochemicals can dramatically enhance their efficacy and stability. Isopropyl fluoroacetate (B1212596) serves as a valuable intermediate in the synthesis of various fluorinated pesticides and herbicides. The fluoroacetate moiety can be incorporated into larger molecules, influencing their biological activity and metabolic fate.
While specific public-domain examples detailing the direct use of isopropyl fluoroacetate in the synthesis of commercial agrochemicals are proprietary and often not disclosed in readily available literature, the principles of its application can be understood through fundamental organic synthesis reactions. For instance, the ester can be hydrolyzed to fluoroacetic acid or converted to other fluoroacetylating agents, which are then used to build more complex structures. The isopropyl group can act as a protecting group for the carboxylic acid functionality, allowing for reactions at other sites of a molecule before its removal.
The primary role of intermediates like this compound is to provide a controlled and efficient way to introduce the C-F bond into a target molecule. The reactivity of the alpha-carbon to the carbonyl group allows for various carbon-carbon bond-forming reactions, making it a versatile tool for synthetic chemists in the agrochemical sector.
Precursors for Advanced Fluorinated Pharmaceutical Scaffolds
In the pharmaceutical industry, the incorporation of fluorine is a well-established strategy to improve the metabolic stability, bioavailability, and binding affinity of drug candidates. This compound provides a readily available source of the fluoromethyl group, a key structural motif in many modern pharmaceuticals.
One of the key reactions where this compound can be employed is the Reformatsky reaction . This reaction involves the treatment of an α-halo ester with zinc to form an organozinc reagent, which then adds to a carbonyl compound, such as an aldehyde or ketone, to produce a β-hydroxy ester. rsc.orgnih.govorganic-chemistry.org While literature specifically detailing the use of isopropyl iodoacetate (a derivative) exists, the principle extends to other haloacetates. rsc.org The resulting β-hydroxy-α-fluoroesters are valuable chiral building blocks for the synthesis of more complex pharmaceutical scaffolds.
Table 1: The Reformatsky Reaction
| Reactants | Reagent | Product | Significance |
| Isopropyl α-haloacetate + Aldehyde/Ketone | Zinc (Zn) | Isopropyl β-hydroxy-α-fluoroester | Creates a new carbon-carbon bond and introduces a hydroxyl and a fluoro group, leading to chiral centers important for drug activity. |
Furthermore, the enolate of this compound can participate in aldol (B89426) reactions . In a diastereoselective aldol reaction, the enolate of this compound can react with a chiral aldehyde to produce syn- or anti-α-fluoro-β-hydroxy esters with a high degree of stereocontrol. ua.es This level of precision is crucial in pharmaceutical synthesis, where the specific three-dimensional arrangement of atoms is often critical for biological activity.
Table 2: Diastereoselective Aldol Reaction
| Reactants | Conditions | Product | Significance |
| This compound + Chiral Aldehyde | Base (e.g., Lithium diisopropylamide) | Diastereomerically enriched isopropyl α-fluoro-β-hydroxy ester | Allows for the controlled formation of specific stereoisomers, which is essential for developing effective and safe pharmaceuticals. |
These reactions demonstrate how this compound can serve as a precursor to generate advanced fluorinated scaffolds that are integral to the development of new therapeutic agents.
Development of Organofluorine Motifs in Complex Molecular Architectures
The strategic incorporation of fluorine atoms or fluorinated groups, known as organofluorine motifs, can profoundly influence the conformational preferences and electronic properties of a molecule. This compound is a valuable tool for introducing the monofluoromethyl group, a motif that can act as a bioisostere for a hydroxyl group or a methyl group, but with significantly different electronic properties.
The development of complex molecular architectures often relies on the ability to construct specific fluorinated heterocycles. nih.govnih.govresearchgate.netresearchgate.nete-bookshelf.de this compound can be a starting material for the synthesis of various fluorinated building blocks that are then used in cyclization reactions to form these heterocyclic systems. For example, the fluoroacetyl group can be incorporated into a precursor molecule that is then induced to form a ring, leading to the creation of novel fluorinated pyridines, pyrimidines, or other heterocyclic systems that are of interest in medicinal chemistry and materials science.
The ability to perform catalytic asymmetric synthesis is paramount in modern organic chemistry. nih.govnih.govrsc.org Chiral catalysts can be used to control the stereochemical outcome of reactions involving this compound, leading to the enantioselective synthesis of complex molecules containing fluoromethylated stereocenters. nih.gov This approach is critical for the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
The versatility of this compound as a building block allows chemists to design and synthesize novel molecules with precisely placed fluorine atoms, thereby enabling the exploration of new chemical space and the development of molecules with tailored properties for a wide range of applications.
Biochemical Aspects of Fluoroacetate Metabolism and Enzymatic Transformations
Biosynthetic Pathways of Natural Fluoroacetate (B1212596) Compounds
Fluoroacetate is a naturally occurring organofluorine compound found in various plant species across Australia, Brazil, and Africa, where it serves as a defense mechanism against herbivores. nih.govwikipedia.orgsciencelearn.org.nz It was first isolated in 1943 from the South African plant "gifblaar" (Dichapetalum cymosum). nih.gov The biosynthesis of fluoroacetate in plants is not yet fully understood. nih.gov However, research on the bacterium Streptomyces cattleya has provided significant insights into a potential biosynthetic pathway. This bacterium is one of the few microorganisms known to produce organofluorine compounds, including fluoroacetate and 4-fluorothreonine. nih.govresearchgate.net
Studies using stable-isotope labeled precursors in S. cattleya have revealed that fluoroacetaldehyde (B75747) is a common intermediate in the biosynthesis of both fluoroacetate and 4-fluorothreonine. nih.govresearchgate.net An aldehyde dehydrogenase enzyme has been identified in cell-free extracts of this bacterium, which is responsible for the biotransformation of fluoroacetaldehyde into fluoroacetate. nih.gov The initial C-F bond formation is catalyzed by a fluorinase enzyme, which converts fluoride (B91410) ion and S-adenosyl-L-methionine (SAM) into 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). nih.govnih.gov
Table 1: Natural Sources and Biosynthetic Precursors of Fluoroacetate
| Organism/Plant Genus | Known Fluoroacetate-Containing Species | Key Biosynthetic Intermediate(s) |
| Streptomyces cattleya | N/A | Fluoroacetaldehyde, 5'-Fluoro-5'-deoxyadenosine |
| Dichapetalum | D. cymosum, D. toxicarium | Fluoropyruvate (proposed) |
| Gastrolobium | Various "poison peas" | Not fully elucidated |
| Acacia | A. georginae | Not fully elucidated |
| Oxylobium | Various species | Not fully elucidated |
| Palicourea | P. aenofusca | Not fully elucidated |
Enzymatic Dehalogenation of Fluorinated Substrates
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its enzymatic cleavage a significant biochemical challenge. bangor.ac.uk Nevertheless, certain microorganisms have evolved enzymes, known as dehalogenases, that can hydrolyze this bond in fluoroacetate under mild conditions. bangor.ac.uk This process, termed dehalogenation or defluorination, is crucial for the detoxification of fluoroacetate and other fluorinated compounds. nih.govnih.gov
Fluoroacetate dehalogenase catalyzes the hydrolytic defluorination of fluoroacetate to produce glycolate (B3277807) and a fluoride ion. researchgate.netnih.gov The enzyme belongs to the α/β hydrolase superfamily and employs a catalytic triad (B1167595) composed of a nucleophile, a base, and an acid. bangor.ac.uk In the fluoroacetate dehalogenase from Moraxella sp. B, this triad consists of Asp-105, His-272, and another acidic residue. epa.gov
The catalytic mechanism involves a two-step process:
Formation of an Ester Intermediate : The carboxylate group of a key aspartate residue (Asp-105 in Moraxella sp. B and Asp104 in Burkholderia sp. FA1) acts as a nucleophile, attacking the α-carbon of fluoroacetate. epa.govresearchgate.netresearchgate.net This results in the displacement of the fluoride ion and the formation of a covalent glycolyl-enzyme ester intermediate. bangor.ac.ukepa.gov
Hydrolysis of the Intermediate : A water molecule, activated by a histidine residue (His-272 in Moraxella sp. B), then acts as a nucleophile, attacking the carbonyl carbon of the ester intermediate. epa.gov This hydrolyzes the ester bond, releasing glycolate and regenerating the free enzyme. epa.gov
Fluoroacetate dehalogenases exhibit high specificity for fluoroacetate. For example, the enzyme from Burkholderia sp. strain FA1 shows significantly higher activity towards fluoroacetate compared to chloroacetate (B1199739) and bromoacetate, and is inert towards compounds like difluoroacetate (B1230586) and trifluoroacetate (B77799). nih.gov This specificity is attributed to the arrangement of hydrophilic residues in the active site that interact with the substrate. nih.govresearchgate.net
Table 2: Kinetic Parameters of Fluoroacetate Dehalogenase from Burkholderia sp. FA1
| Substrate | Km (mM) | Vmax (U/mg) | Relative Activity (%) |
| Fluoroacetate | 9.1 | 61 | 100 |
| Chloroacetate | 15 | 2.6 | 2.6 |
| Bromoacetate | N/A | N/A | 2.5 |
Data sourced from Jitsumori et al. (2009). nih.gov
The fluoroacetate-producing bacterium S. cattleya possesses a self-resistance mechanism to protect itself from the toxicity of its own metabolite. nih.govnih.gov This protection is conferred by a fluoroacetyl-CoA thioesterase, known as FlK. nih.govuniprot.org This enzyme prevents the entry of fluoroacetyl-CoA into the tricarboxylic acid (TCA) cycle, where it would be converted to the toxic inhibitor fluorocitrate. nih.govnih.gov
FlK catalyzes the hydrolysis of fluoroacetyl-CoA to fluoroacetate and coenzyme A (CoA). nih.gov Remarkably, it displays an extraordinary level of substrate specificity, showing a 106-fold greater catalytic efficiency (kcat/KM) for fluoroacetyl-CoA over the structurally similar and metabolically abundant acetyl-CoA. nih.govrcsb.orgpnas.org This high selectivity arises from differences in both substrate binding and reactivity. nih.govrcsb.org
Structurally, FlK is a type II thioesterase that forms a dimer, with each subunit adopting a "hot dog fold". nih.govrcsb.org The active site contains key catalytic residues Thr 42, Glu 50, and His 76. nih.govrcsb.org A unique "lid" structure, absent in other members of its superfamily, creates a hydrophobic binding pocket that contributes to its specificity for the fluorinated substrate. nih.govrcsb.org This hydrophobic environment is thought to provide an entropic driving force for the recognition of the C-F bond. nih.govpnas.org
Table 3: Catalytic Efficiency of FlK Thioesterase
| Substrate | kcat (s-1) | KM (µM) | kcat/KM (M-1s-1) |
| Fluoroacetyl-CoA | 390 | ~7.8 | 5 x 107 |
| Acetyl-CoA | 0.06 | ~2000 | 30 |
Data sourced from Weeks et al. (2010) and UniProt. uniprot.orgrcsb.org
Engineering Biological Systems for Organofluorine Production
The unique properties conferred by fluorine have made it a valuable element in pharmaceuticals and materials science. nih.govprinceton.edu This has spurred interest in harnessing and engineering biological systems for the production of novel organofluorine compounds. Metabolic engineering, the directed manipulation of cellular chemistry, provides a powerful platform for this purpose. lbl.gov
Researchers have successfully engineered microbial hosts, such as Escherichia coli, for organofluorine metabolism. nih.gov By introducing heterologous biosynthetic pathways, it is possible to produce fluorinated molecules that are not naturally synthesized by the host organism. nih.govlbl.gov For example, a platform has been developed to produce significant quantities of the key building block fluoromalonyl-coenzyme A (CoA). nih.gov This intermediate can then be used in vivo to generate a variety of fluorinated products, including fluorinated poly(hydroxyalkanoate) (PHA) bioplastics. nih.gov This approach opens the door to the biosynthetic production of a wide range of fluorinated small molecules and polymers, expanding the chemical space available for discovery and application. nih.gov The development of such engineered systems relies on a deep understanding of the native enzymes involved in fluorine metabolism, such as the fluorinases and dehalogenases discussed previously. nih.gov
Advanced Characterization and Spectroscopic Analysis in Isopropyl Fluoroacetate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of isopropyl fluoroacetate (B1212596). Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the hydrogen and carbon frameworks of the molecule, respectively. However, the presence of the fluorine atom makes fluorine-19 (¹⁹F NMR) spectroscopy particularly powerful.
In the ¹H NMR spectrum of a related compound, isopropyl acetate (B1210297), the isopropyl group typically shows a septet for the CH proton and a doublet for the two CH₃ groups, while the acetyl methyl group appears as a singlet. For isopropyl fluoroacetate, the fluorine atom introduces additional complexity and information through spin-spin coupling with neighboring protons.
Similarly, the ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift. The carbons of the isopropyl group and the carbon attached to the fluorine atom will have distinct chemical shifts, influenced by their electronic environments.
Applications of ¹⁹F NMR in Organofluorine Chemistry
¹⁹F NMR spectroscopy is an exceptionally sensitive and informative tool in the study of organofluorine compounds like this compound. aiinmr.comwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. aiinmr.comwikipedia.org A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which spans over 800 ppm, significantly reducing the likelihood of signal overlap that can be a challenge in ¹H NMR. wikipedia.orgmagritek.com
This technique is instrumental for:
Structural Elucidation : ¹⁹F NMR helps confirm the successful incorporation of fluorine into a molecule and determine its precise location by analyzing chemical shifts and coupling constants. aiinmr.comnih.govnih.gov The coupling between ¹⁹F and other nuclei, such as ¹H and ¹³C, provides valuable connectivity information. aiinmr.com
Reaction Monitoring : The progress of reactions involving fluorinated compounds can be conveniently monitored in real-time using ¹⁹F NMR. magritek.comnih.govacs.org Changes in the ¹⁹F NMR spectrum, such as the appearance of new peaks corresponding to products and the disappearance of starting material signals, allow for kinetic and mechanistic studies. aiinmr.comnih.gov Benchtop NMR spectrometers have made this real-time analysis more accessible and economical. nih.govacs.org
The table below summarizes the key properties of the ¹⁹F nucleus that make it ideal for NMR spectroscopy.
| Property | Value |
| Natural Abundance | 100% |
| Spin (I) | 1/2 |
| Gyromagnetic Ratio (MHz/T) | 40.052 |
| Chemical Shift Range (ppm) | ~800 |
Mass Spectrometry for Molecular Characterization
In a typical electron ionization mass spectrum, the molecular ion peak (M+) would be observed, confirming the molecular weight. The fragmentation pattern provides structural information. For an ester like this compound, common fragmentation pathways would involve cleavage of the ester bond, leading to characteristic fragment ions.
Infrared Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester and the carbon-fluorine (C-F) bond.
Based on data for the similar compound isopropyl acetate, the C=O stretching vibration is a prominent feature. The table below indicates the expected regions for key functional group absorptions in this compound.
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
| Carbonyl (Ester) | C=O | 1750-1735 |
| Carbon-Fluorine | C-F | 1400-1000 |
| Carbon-Oxygen | C-O | 1300-1000 |
| Alkyl | C-H | 3000-2850 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities. Gas chromatography (GC) is a particularly suitable method for volatile compounds like esters.
In a GC analysis, a sample is vaporized and passed through a column. The components of the sample interact differently with the stationary phase of the column, leading to their separation based on factors like boiling point and polarity. A detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), is used to detect the separated components as they exit the column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative analysis and purity determination.
For instance, methods for the determination of fluoroacetic acid and its derivatives in various samples often employ GC-MS. researchgate.netnih.gov The purity of related compounds like isopropyl alcohol has been assessed using GC-FID. exlibrisgroup.com These techniques would be directly applicable to the analysis of this compound.
Q & A
Q. How to optimize reaction yields for this compound synthesis?
Q. What in vitro models best replicate fluoroacetate toxicity in humans?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
